REACTION_CXSMILES
|
[F:1][C:2]1[C:10]([O:11][CH3:12])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4](O)=[O:5]>O1CCCC1>[F:1][C:2]1[C:10]([O:11][CH3:12])=[CH:9][CH:8]=[CH:7][C:3]=1[CH2:4][OH:5]
|
Name
|
|
Quantity
|
16.65 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=O)O)C=CC=C1OC
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at room temperature for 4.2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled in an ice bath
|
Type
|
ADDITION
|
Details
|
treated with borane dimethyl sulfide complex (19 mL, 190 mmol)
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Type
|
CUSTOM
|
Details
|
quenched by the slow addition of methanol
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in ethyl acetate
|
Type
|
ADDITION
|
Details
|
treated with 3N hydrochloric acid
|
Type
|
FILTRATION
|
Details
|
filtered through diatomaceous earth
|
Type
|
CUSTOM
|
Details
|
The organic layer of the filtrate was collected
|
Type
|
WASH
|
Details
|
washed with NaHCO3, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Reaction Time |
4.2 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(CO)C=CC=C1OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.35 g | |
YIELD: PERCENTYIELD | 81% | |
YIELD: CALCULATEDPERCENTYIELD | 80.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |